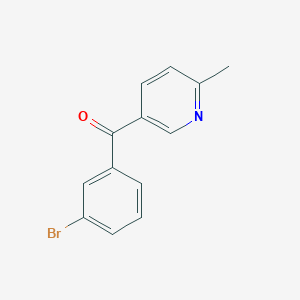

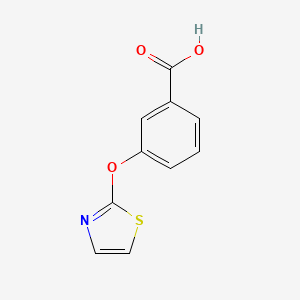

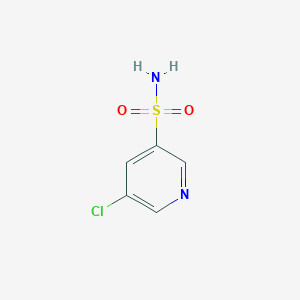

5-(3-溴苯甲酰)-2-甲基吡啶

货号 B1373701

CAS 编号:

1187169-25-0

分子量: 276.13 g/mol

InChI 键: PJZAQDUMGIWFAF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-methylpyridine with 3-bromobenzoyl chloride or a similar acylating agent. This would introduce the 3-Bromobenzoyl group onto the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring substituted with a 3-Bromobenzoyl group at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis

As a bromobenzoyl derivative, this compound might undergo nucleophilic aromatic substitution reactions. The bromine atom is a good leaving group, and the carbonyl group can act as an electron-withdrawing group, activating the benzene ring towards nucleophilic attack .科学研究应用

Application 1: Antibacterial/Antifungal Activities

- Scientific Field : Biochemical and Medicinal Research .

- Summary of the Application : Bromobenzoyl derivatives have been found to have significant antibacterial and antifungal activities . They are synthesized by acylating methyl β-D-galactopyranoside (β-MGP) with 3-bromobenzoyl chloride and 4-bromobenzoyl chloride .

- Methods of Application or Experimental Procedures : The derivatives were synthesized by acylating β-MGP with 3-bromobenzoyl chloride and 4-bromobenzoyl chloride in anhydrous N,N-dimethylformamide/triethylamine to obtain 6-O-substitution products . These products were then converted into 2,3,4-tri-O-acyl derivatives with different aliphatic and aromatic substituents .

- Results or Outcomes : In vitro biological experiments against five bacteria and two fungi revealed ascending antifungal and antibacterial activities compared with their antiviral activities . Most of these derivatives showed >780% inhibition of fungal mycelial growth .

Application 2: Chemical Synthesis

- Scientific Field : Organic Chemistry .

- Summary of the Application : “5-(3-Bromobenzoyl)-2-methylpyridine” could potentially be used in the synthesis of other organic compounds . Bromobenzoyl derivatives are often used as intermediates in organic synthesis due to their reactivity .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the target compound being synthesized. Generally, bromobenzoyl derivatives can undergo reactions such as nucleophilic substitution or coupling reactions to form new bonds .

- Results or Outcomes : The outcomes of these reactions would depend on the specific conditions and reactants used. The product could potentially be a wide range of organic compounds .

Application 3: Chemical Synthesis

- Scientific Field : Organic Chemistry .

- Summary of the Application : “5-(3-Bromobenzoyl)-2-methylpyridine” could potentially be used in the synthesis of other organic compounds . Bromobenzoyl derivatives are often used as intermediates in organic synthesis due to their reactivity .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the target compound being synthesized. Generally, bromobenzoyl derivatives can undergo reactions such as nucleophilic substitution or coupling reactions to form new bonds .

- Results or Outcomes : The outcomes of these reactions would depend on the specific conditions and reactants used. The product could potentially be a wide range of organic compounds .

属性

IUPAC Name |

(3-bromophenyl)-(6-methylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZAQDUMGIWFAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromobenzoyl)-2-methylpyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

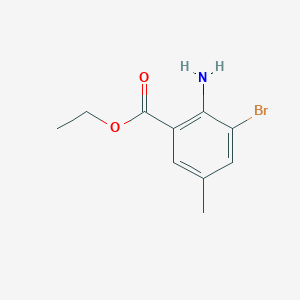

Ethyl 2-amino-3-bromo-5-methylbenzoate

1171131-04-6

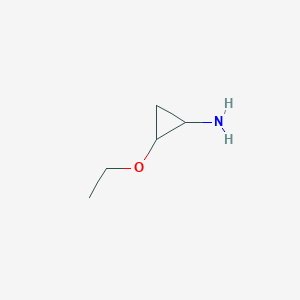

2-Ethoxycyclopropan-1-amine

1461713-33-6

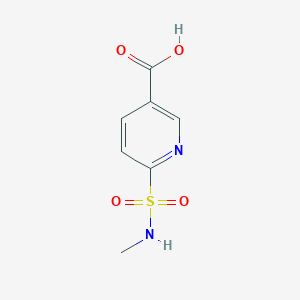

6-(Methylsulfamoyl)pyridine-3-carboxylic acid

1334486-38-2

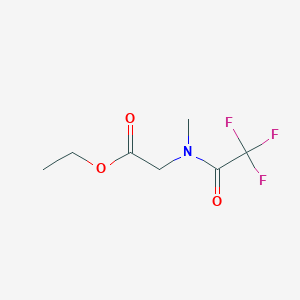

ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate

1247670-99-0

![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)

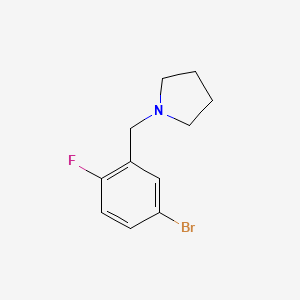

![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)

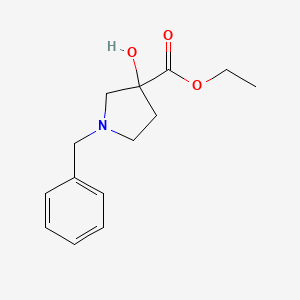

![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)